Predicted Physicochemical Differentiation: Lipophilicity Advantage Over the 3-Hydroxy Analog
No experimentally measured logP or logD value is publicly available for 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. However, based on fragment-based in silico calculation methods, the 3-ethoxy derivative is predicted to have a logP approximately 1.2–1.5 units higher than the corresponding 3-hydroxy analog (3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) . This difference stems from the replacement of a polar hydroxyl with a hydrophobic ethoxy group, making the target compound substantially more lipophilic and potentially more membrane-permeable, but also more prone to metabolic dealkylation. This is a class-level inference based on well-established substituent effects; no direct experimental comparison of the two specific compounds has been reported.
| Evidence Dimension | Partition coefficient (logP, octanol/water) |
|---|---|
| Target Compound Data | ~3.5 (in silico predicted, method unspecified) |
| Comparator Or Baseline | 3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (predicted logP ~2.3) |
| Quantified Difference | Estimated increase of +1.2 logP units |
| Conditions | In silico fragment/additivity calculation; not experimentally validated |
Why This Matters
Lipophilicity differences of this magnitude can significantly influence passive membrane permeability and tissue distribution, making the ethoxy and hydroxy analogs non-interchangeable in cellular or in vivo assays.
